molecular formula C12H12N2O5 B1298551 (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 59760-01-9

(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B1298551
CAS No.: 59760-01-9
M. Wt: 264.23 g/mol
InChI Key: AYSUEIZKNBGWGN-VIFPVBQESA-N
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Description

(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of the benzyloxycarbonyl group adds to its chemical versatility, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced imidazolidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives could serve as lead compounds in the development of new drugs.

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can enhance binding affinity and specificity, while the imidazolidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((Benzyloxy)carbonyl)amino-2-cyclopentylacetic acid
  • (S)-2-((Benzyloxy)carbonyl)amino-3-phenylpropanoic acid
  • (S)-2-((Benzyloxy)carbonyl)amino-4-methylpentanoic acid

Uniqueness

(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(4S)-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSUEIZKNBGWGN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350827
Record name (4S)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59760-01-9
Record name (4S)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Oxo-1,5-imidazolidinedicarboxylic acid 1-benzyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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